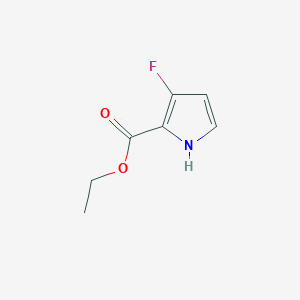

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate

Descripción general

Descripción

Synthesis Analysis

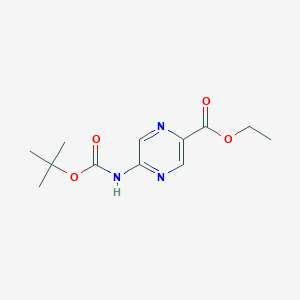

The synthesis of ethyl 3-fluoro-1H-pyrrole-2-carboxylate and related compounds involves multiple steps, including reactions with 2H-azirines and enamines to yield pyrrole-2-carboxylic acid derivatives. One practical synthesis approach for this compound, as a key fragment of potent drug candidates against Hepatitis B virus, utilizes readily available starting materials and demonstrates scalability with good overall yields and excellent purity (René et al., 2020).

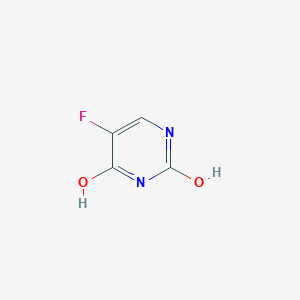

Molecular Structure Analysis

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate's molecular structure has been characterized through various spectroscopic techniques, including NMR, UV-Vis, and FT-IR spectroscopy, supported by quantum chemical calculations. Detailed analyses confirm the molecule's formation and elucidate its vibrational modes, electronic transitions, and intermolecular interactions (Singh et al., 2013).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, highlighting its versatility as a precursor for further synthetic modifications. Studies on molecular weaker interactions, spectroscopic analysis, and chemical reactivity reveal the compound's potential in forming dimers through hydrogen bonding and its susceptibility to nucleophilic attacks, favoring the formation of heterocyclic compounds (Singh et al., 2013).

Physical Properties Analysis

Investigations into the compound's physical properties, including its crystal and molecular structure, contribute to our understanding of its solid-state behavior. Single-crystal X-ray diffraction studies provide insights into its crystalline form, highlighting the importance of non-covalent interactions in determining the material's structural integrity and properties (Sapnakumari et al., 2014).

Chemical Properties Analysis

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate's chemical properties, including reactivity and stability, are crucial for its application in synthetic chemistry. Through computational studies and experimental analyses, the compound's electronic structure, charge distribution, and interaction energies have been examined, providing valuable information for designing reaction pathways and understanding its behavior in various chemical contexts (Singh et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis of Potent Drug Candidates for Hepatitis B Virus : A practical synthesis method for ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a key fragment in the development of drug candidates against Hepatitis B virus, has been reported. This compound was synthesized from readily available materials in good overall yields and demonstrated scalability and excellent purity (René et al., 2020).

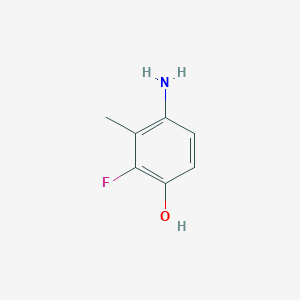

Solvent-Free Synthesis of Pyrrole Derivatives : Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates were synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates by treatment with triethylphosphite under microwave irradiation, suggesting a new method for creating pyrrole derivatives in a solvent-free environment (Khajuria et al., 2013).

Broad-Spectrum Antibacterial Agent : A fluorinated compound related to nalidixic acid, synthesized from 4-fluoro-3-(1H-pyrrol-1-yl)aniline, has shown high broad-spectrum antibacterial activities, indicating potential for medical applications (Stefancich et al., 1985).

General Synthesis of Pyrrole-2-Carboxylic Acid Derivatives : A general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives has been described, which could be useful in the synthesis of various pyrrole-related compounds (Law et al., 1984).

Fluorescence and Photoisomerisation Studies : The fluorescence and photoisomerisation of 2-aryl-4-arylmethylidene-pyrroline-5-ones were analyzed, providing insight into the optical properties of these derivatives and their potential in material sciences (Vyňuchal et al., 2008).

Docking Studies for Anti-HIV Activity : N-substituted pyrrole derivatives, including those related to ethyl 3-fluoro-1H-pyrrole-2-carboxylate, have been studied for their potential as anti-HIV agents. Docking studies were conducted to predict the strongest binders for anti-HIV-1 activity (Patel et al., 2012).

Synthesis of Imaging Agents for Cancer Tyrosine Kinase : N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, a new potential positron emission tomography tracer for imaging cancer tyrosine kinase, was synthesized, indicating its use in medical imaging (Wang et al., 2005).

Propiedades

IUPAC Name |

ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAWEJUJIOUTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434813 | |

| Record name | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |

CAS RN |

168102-05-4 | |

| Record name | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

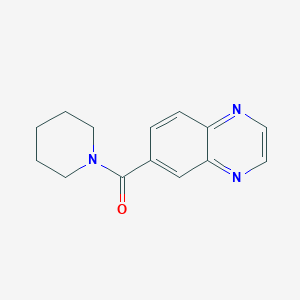

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

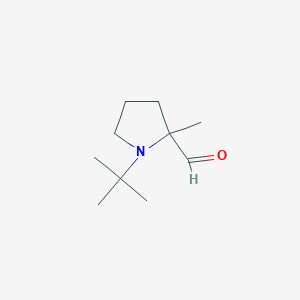

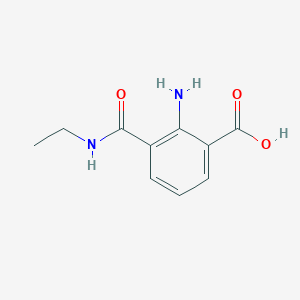

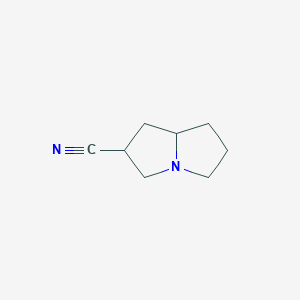

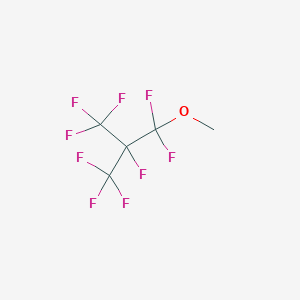

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.